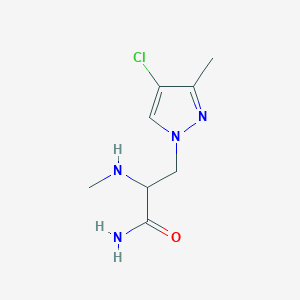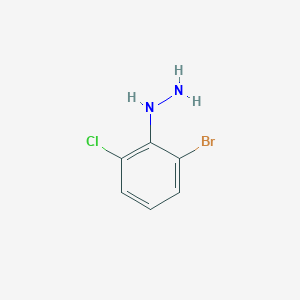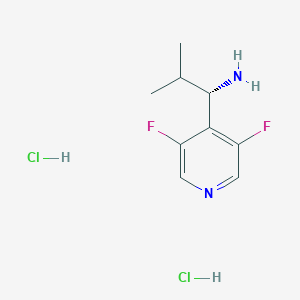
(S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridine ring substituted with two fluorine atoms and an amine group, making it a valuable candidate for research in medicinal chemistry and other scientific disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride typically involves several steps, starting with the preparation of the pyridine ring and subsequent functionalization. Common synthetic routes include:
Nucleophilic Substitution: Introduction of fluorine atoms to the pyridine ring via nucleophilic substitution reactions.
Reductive Amination: Formation of the amine group through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Resolution of Enantiomers: Separation of the (S)-enantiomer from the racemic mixture using chiral resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
(S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion of the amine group to a nitro or nitrile group under oxidative conditions.
Reduction: Reduction of the pyridine ring to a piperidine ring using hydrogenation.
Substitution: Halogen exchange reactions where the fluorine atoms are replaced with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2).
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce piperidine analogs.
科学研究应用
(S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride has a wide range of applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: Investigated for its potential effects on cellular pathways and receptor interactions.
Chemical Biology: Employed in the design of chemical probes for studying biological systems.
Industrial Chemistry: Utilized in the development of agrochemicals and other industrial products.
作用机制
The mechanism of action of (S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and amine group play crucial roles in binding to these targets, modulating their activity and influencing biological pathways.
相似化合物的比较
Similar Compounds
®-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride: The enantiomer of the (S)-form, with similar structural properties but different biological activities.
Cyclopropyl(3,5-difluoropyridin-4-yl)methanamine dihydrochloride: A structurally related compound with a cyclopropyl group instead of a methyl group.
Uniqueness
(S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine dihydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to interact with molecular targets in a stereospecific manner makes it valuable for research and development in various scientific fields.
属性
分子式 |
C9H14Cl2F2N2 |
|---|---|
分子量 |
259.12 g/mol |
IUPAC 名称 |
(1S)-1-(3,5-difluoropyridin-4-yl)-2-methylpropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C9H12F2N2.2ClH/c1-5(2)9(12)8-6(10)3-13-4-7(8)11;;/h3-5,9H,12H2,1-2H3;2*1H/t9-;;/m0../s1 |
InChI 键 |
WQVLYXGBJOXEER-WWPIYYJJSA-N |
手性 SMILES |
CC(C)[C@@H](C1=C(C=NC=C1F)F)N.Cl.Cl |
规范 SMILES |
CC(C)C(C1=C(C=NC=C1F)F)N.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4-Methylphenyl)sulfanyl]propanal](/img/structure/B13645747.png)
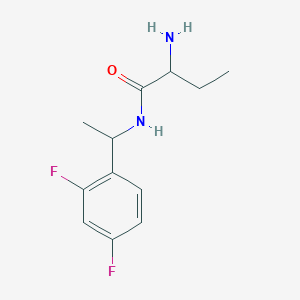
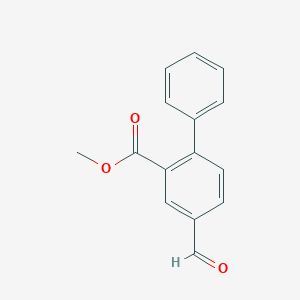
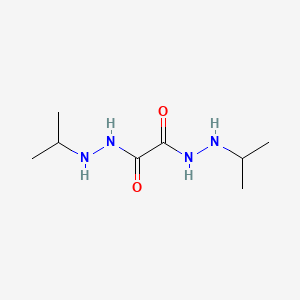
![1-[2-(pyridin-2-yl)ethyl]-1H-1,2,3,4-tetrazole-5-thiol](/img/structure/B13645765.png)
![1-(5-Bromo-1H-benzo[d][1,2,3]triazol-6-yl)ethanone](/img/structure/B13645773.png)

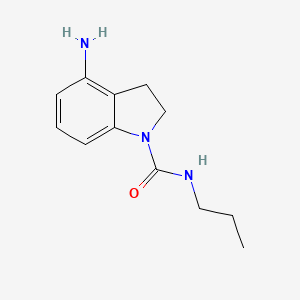
![(Ir[Me(Me)ppy]2(4,4'-dCF3bpy))PF6](/img/structure/B13645783.png)


